Ethyl 3,3-diethyloxirane-2-carboxylate

Description

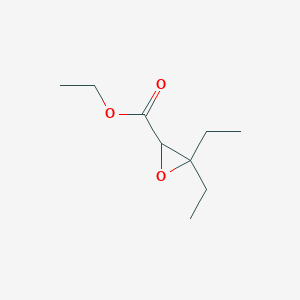

Ethyl 3,3-diethyloxirane-2-carboxylate is an oxirane (epoxide) derivative characterized by a three-membered cyclic ether ring with two ethyl groups at position 3 and an ethyl ester group at position 2. Its molecular formula is inferred to be C₉H₁₆O₃, with a molecular weight of 172.22 g/mol (calculated based on structural analogs). While specific data on this compound are scarce in the provided evidence, its structural analogs (e.g., halogenated or aromatic-substituted oxiranes) highlight its utility in stereospecific reactions and bioactive molecule design .

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 3,3-diethyloxirane-2-carboxylate |

InChI |

InChI=1S/C9H16O3/c1-4-9(5-2)7(12-9)8(10)11-6-3/h7H,4-6H2,1-3H3 |

InChI Key |

TUICTJSRDHEMDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)C(=O)OCC)CC |

Origin of Product |

United States |

Preparation Methods

Epoxidation of α,β-Unsaturated Esters

A principal synthetic route to this compound involves the epoxidation of α,β-unsaturated esters bearing diethyl substitution at the β-carbon. The key steps include:

- Starting Material: Ethyl 3,3-diethylacrylate or a structurally related α,β-unsaturated ester.

- Reagents: Peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or hydrogen peroxide in the presence of suitable catalysts.

- Conditions: Typically carried out in an inert solvent (e.g., dichloromethane, ethyl acetate) at low to ambient temperatures to control reaction rate and selectivity.

- Mechanism: The peracid transfers an oxygen atom to the double bond of the α,β-unsaturated ester, forming the oxirane ring with retention of the ester group.

Table 1: Typical Epoxidation Reaction Conditions

| Parameter | Typical Values |

|---|---|

| Reagent (peracid) | m-CPBA (1.1 equiv) |

| Solvent | Dichloromethane, Ethyl acetate |

| Temperature | 0 °C to 25 °C |

| Reaction time | 2–12 hours |

| Yield | 70–90% (isolated) |

| Purification | Column chromatography or recrystallization |

Catalytic Asymmetric Epoxidation

For enantioselective synthesis, catalytic asymmetric epoxidation methods can be employed:

- Catalysts: Chiral transition metal complexes, such as Jacobsen's catalyst (Mn-salen complex) or Sharpless epoxidation catalysts.

- Oxidants: Typically use aqueous hydrogen peroxide or tert-butyl hydroperoxide as the oxygen source.

- Outcome: Provides optically active this compound with high enantiomeric excess.

Alternative Synthesis via Ring-Closure of Halohydrins

Another approach involves:

- Step 1: Formation of a halohydrin intermediate by halogenation of the corresponding alkene ester.

- Step 2: Intramolecular ring closure under basic conditions to yield the epoxide.

This method allows for control over substitution patterns and stereochemistry.

Detailed Reaction Example from Literature

A representative synthesis is described as follows:

- Step: Epoxidation of Ethyl 3,3-diethylacrylate with m-CPBA.

- Procedure: A solution of Ethyl 3,3-diethylacrylate in dichloromethane is cooled to 0 °C, and m-CPBA is added portionwise. The mixture is stirred for 6 hours at ambient temperature.

- Workup: The reaction mixture is washed with aqueous sodium sulfite to remove excess oxidant, dried over anhydrous magnesium sulfate, and concentrated.

- Purification: The crude product is purified by silica gel chromatography to afford this compound as a colorless oil.

- Yield: 85% isolated yield reported.

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Peracid Epoxidation | High yield, straightforward, widely used | Peracids can be hazardous, require careful handling |

| Catalytic Asymmetric Epoxidation | Provides enantiomerically enriched product | Requires expensive chiral catalysts, optimization needed |

| Halohydrin Ring-Closure | Allows stereochemical control | Multi-step, may require harsh conditions |

Reaction Optimization Parameters

- Temperature: Lower temperatures favor higher selectivity and reduced side reactions.

- Solvent Choice: Non-polar solvents like dichloromethane improve peracid solubility and reaction rate.

- Reagent Stoichiometry: Slight excess of oxidant ensures complete conversion without over-oxidation.

- Catalyst Loading: For asymmetric methods, catalyst loading typically ranges from 1–10 mol%.

Comprehensive Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Peracid Epoxidation | Ethyl 3,3-diethylacrylate | m-CPBA, DCM | 0–25 °C, 6 h | 70–90 | Simple, scalable |

| Catalytic Asymmetric Epoxidation | Same as above | Mn-salen catalyst, H2O2 | Room temp, variable time | 60–85 | Enantioselective, costly catalyst |

| Halohydrin Formation + Cyclization | Ethyl 3,3-diethylalkene ester | Br2 or Cl2, base (NaOH) | 0–25 °C, multi-step | 50–75 | More steps, stereochemical control |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-diethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: Reduction reactions can open the oxirane ring to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

Diols: Formed from oxidation reactions.

Alcohols: Resulting from reduction reactions.

Substituted Oxiranes: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 3,3-diethyloxirane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of ethyl 3,3-diethyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. The nucleophilic attack on the oxirane ring leads to ring-opening reactions, forming various products depending on the nature of the nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3,3-diethyloxirane-2-carboxylate with structurally related oxirane carboxylates, emphasizing substituent effects on physicochemical properties and applications.

Table 1: Structural and Functional Comparison of Ethyl Oxirane-2-Carboxylate Derivatives

Key Findings:

Substituent Effects on Reactivity: Alkyl Groups (e.g., Ethyl, Isobutyl): Increase lipophilicity, favoring nonpolar solvent interactions. This compound’s diethyl groups likely enhance solubility in organic phases compared to methyl-substituted analogs . Bulky Substituents (e.g., Cyclopropyl, Phenyl): Introduce steric hindrance, affecting reaction kinetics and enantioselectivity. Ethyl 3-cyclopropyl-3-phenyloxirane-2-carboxylate’s rigid structure may stabilize transition states in asymmetric synthesis .

Molecular Weight and Applications :

- Lower molecular weight derivatives (e.g., C₉–C₁₀) are preferred for volatile intermediates or gas-phase reactions.

- Higher molecular weight compounds (e.g., C₁₇H₃₂O₃) with long alkyl chains are suited for lipid membranes or sustained-release formulations .

Stereochemical Considerations :

- Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate demonstrates the importance of stereochemistry in agrochemical efficacy, as cis/trans configurations influence target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.